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Compound of Interest

Compound Name: Methyl 2-oxobutanoate

Cat. No.: B041076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and analysis of Methyl 2-oxobutanoate. The information is intended to support

research, development, and quality control activities involving this compound.

Core Physicochemical Data
Methyl 2-oxobutanoate, also known as Methyl 2-ketobutyrate, is a keto ester with the

empirical formula C5H8O3.[1][2] It is a versatile starting material in organic synthesis.[3]

Table 1: General and Physical Properties
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Property Value Source

Molecular Formula C5H8O3 [1][4]

Molecular Weight 116.12 g/mol [1][2][4]

Appearance Liquid [2]

Density 1.039 ± 0.06 g/cm³ (at 20°C) [4]

Boiling Point

72-74°C (at 27 Torr)[4],

146.88°C (at 760 mmHg, est.)

[5]

Melting Point -47°C [4]

Flash Point 50°C (122.0°F) [1][4]

Refractive Index 1.4099 (at 589.3 nm, 30°C) [4]

Vapor Pressure 4.54 mmHg (at 25°C) [4]

Table 2: Solubility and Partitioning
Property Value Source

Solubility

Soluble in Chloroform, Ethyl

Acetate, Methanol[4]. Soluble

in water (2.59e+005 mg/L at

25°C, est.)[5].

LogP (o/w) 0.13850[4], 0.048 (est.)[5]

Table 3: Spectroscopic and Analytical Identifiers
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Identifier Value Source

CAS Number 3952-66-7 [1][4]

Beilstein/REAXYS 1749847 [1]

SMILES CCC(=O)C(=O)OC [6]

InChI
1S/C5H8O3/c1-3-4(6)5(7)8-

2/h3H2,1-2H3
[6]

InChI Key
XPIWVCAMONZQCP-

UHFFFAOYSA-N
[6]

Experimental Protocols
Synthesis of Methyl 2-oxobutanoate from Methyl Vinyl
Glycolate
A potential synthetic route to Methyl 2-oxobutanoate involves the isomerization of Methyl

Vinyl Glycolate (MVG) under basic conditions.[7] Under acidic conditions, MVG is relatively

stable. However, in the presence of a base, it can isomerize to form Methyl 2-oxobutanoate.

[7] This is often followed by dimerization via an aldol reaction and decarboxylation.[7]

Another approach involves the oxidation of MVG. While various mild oxidizing agents may lead

to degradation, the use of Dess-Martin periodinane has been shown to successfully yield the

related compound, methyl 2-oxobut-3-enoate.[7] This suggests that oxidation of a saturated

precursor could be a viable route.

Methyl 2-oxobutanoate is also utilized as a starting material for more complex molecules. For

instance, it can be used to synthesize indole derivatives through Fischer indolization with

arylhydrazines.[3] It is also a precursor in the synthesis of natural products like (−)-picrotoxinin

and the core structure of phalarine.[3]
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General Synthesis Workflow

Starting Material
(e.g., Precursor Alcohol)

Oxidation
(e.g., with Dess-Martin periodinane)

Crude Methyl 2-oxobutanoate

Purification

Pure Methyl 2-oxobutanoate

Characterization
(NMR, GC-MS, IR)

Click to download full resolution via product page

A generalized workflow for the synthesis and purification of Methyl 2-oxobutanoate.

Analytical Methodologies
The analysis of keto acids like Methyl 2-oxobutanoate is typically performed using

chromatographic techniques coupled with mass spectrometry for high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation & Derivatization: For GC-MS analysis of non-volatile compounds like

keto acids, a derivatization step is necessary to increase volatility.

Methoximation: The sample is first dried, and a solution of methoxyamine hydrochloride in

pyridine is added. The mixture is incubated to protect the keto group.[8][9]

Silylation: A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

is then added, and the mixture is incubated. This step derivatizes the carboxylic acid

group.[8][9]

GC-MS Analysis:

Injection: The derivatized sample is injected into the gas chromatograph.[9]

Separation: A capillary column (e.g., DB-5ms) is used to separate the analyte from other

components in the mixture. The oven temperature is programmed to ramp from a low to a

high temperature to ensure elution.[9]

Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can

be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for

quantification.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_3_Methyl_2_oxobutanoic_Acid_in_Microbial_Fermentation_Broth.pdf
https://www.benchchem.com/pdf/Navigating_the_Analytical_Landscape_for_2_Methyl_4_oxobutanoic_Acid_A_Comparative_Guide_to_Detection_Methodologies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_3_Methyl_2_oxobutanoic_Acid_in_Microbial_Fermentation_Broth.pdf
https://www.benchchem.com/pdf/Navigating_the_Analytical_Landscape_for_2_Methyl_4_oxobutanoic_Acid_A_Comparative_Guide_to_Detection_Methodologies.pdf
https://www.benchchem.com/pdf/Navigating_the_Analytical_Landscape_for_2_Methyl_4_oxobutanoic_Acid_A_Comparative_Guide_to_Detection_Methodologies.pdf
https://www.benchchem.com/pdf/Navigating_the_Analytical_Landscape_for_2_Methyl_4_oxobutanoic_Acid_A_Comparative_Guide_to_Detection_Methodologies.pdf
https://www.benchchem.com/pdf/Navigating_the_Analytical_Landscape_for_2_Methyl_4_oxobutanoic_Acid_A_Comparative_Guide_to_Detection_Methodologies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC-MS Analytical Workflow

Sample containing
Methyl 2-oxobutanoate

Derivatization
(Methoximation & Silylation)

GC Injection

Chromatographic Separation
(Capillary Column)

Electron Ionization (EI)

Mass Spectrometry
(MS Detection)

Data Analysis
(Quantification/Identification)

Click to download full resolution via product page

A typical workflow for the analysis of Methyl 2-oxobutanoate using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of Methyl 2-oxobutanoate.
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Sample Preparation:

The sample should be of high purity.

A suitable deuterated solvent that dissolves the sample, such as Chloroform-d (CDCl₃),

Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆), should be used.[10]

¹H NMR Spectroscopy Parameters:

Number of Scans: 16 to 64 scans are generally sufficient.[10]

Relaxation Delay (D1): 1-5 seconds.[10]

Spectral Width (SW): 12-16 ppm.[10]

¹³C NMR Spectroscopy Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is typically used.[10]

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the

low natural abundance of ¹³C.[10]

Relaxation Delay (D1): 2-5 seconds.[10]

Spectral Width (SW): 200-240 ppm to cover all carbon signals.[10]

Safety Information
Methyl 2-oxobutanoate is classified as a flammable liquid.[1][6] It can cause skin irritation and

serious eye damage.[1][6] Appropriate personal protective equipment, including eye shields

and gloves, should be worn when handling this chemical.[1] It should be stored in a well-

ventilated place and kept cool.[11]

Applications in Research and Development
Methyl 2-oxobutanoate serves as a valuable building block in organic synthesis. Its

applications include:
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The synthesis of indole derivatives.[3]

A precursor in the synthesis of the natural product (−)-picrotoxinin, a neurotoxic

sesquiterpenoid.[3]

The preparation of the core structure of phalarine, a natural product found in perennial grass.

[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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